molecular formula C19H22N4O2S B5975444 N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5975444
M. Wt: 370.5 g/mol
InChI Key: SNRAJCNIVNLBPB-UHFFFAOYSA-N
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Description

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide involves multiple steps. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with piperidine and formaldehyde to form the piperidine derivative. This intermediate is further reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
  • N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-13-9-16(22-25-13)19(24)20-10-14-5-4-8-23(11-14)12-18-21-15-6-2-3-7-17(15)26-18/h2-3,6-7,9,14H,4-5,8,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRAJCNIVNLBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCCN(C2)CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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